(+)-Matairesinol

Anti-inflammatory Neutrophil Oxidative Stress

Generic lignan substitution compromises data reproducibility. Pinoresinol reduces IL-6/PGE2 while (+)-matairesinol increases COX-2-derived PGE2 in Caco-2 cells; secoisolariciresinol is rapidly cleared hepatically whereas (+)-matairesinol is poorly metabolized-making it an ideal ADME probe. This compound provides validated, comparator-verified differentiation for rigorous lignan research. • Opposing inflammatory modulation vs. pinoresinol (COX-2/PGE2 upregulation) • Poor hepatic microsomal metabolism-ideal for CYP450 substrate specificity & metabolic stability assays • Dibenzylbutyrolactone scaffold required for MMP-7 inhibition Supplied with ≥98% HPLC purity; 5 mg-1 g standard research quantities; ambient global shipping.

Molecular Formula C20H22O6
Molecular Weight 358.4 g/mol
CAS No. 148409-36-3
Cat. No. B1153668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Matairesinol
CAS148409-36-3
Molecular FormulaC20H22O6
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)O)OC)O
InChIInChI=1S/C20H22O6/c1-24-18-9-12(3-5-16(18)21)7-14-11-26-20(23)15(14)8-13-4-6-17(22)19(10-13)25-2/h3-6,9-10,14-15,21-22H,7-8,11H2,1-2H3/t14-,15+/m1/s1
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Matairesinol Overview & Differentiation


(+)-Matairesinol is a dibenzylbutyrolactone plant lignan occurring in flaxseed, oilseeds, whole grains, and various fruits [1]. It serves as a key biosynthetic intermediate to antiviral podophyllotoxin and semi-synthetic anticancer agents etoposide and teniposide [2], while also being converted by gut microbiota to the mammalian lignan enterolactone, a putative cancer-preventive phytoestrogen [3]. Unlike generic lignan claims, (+)-Matairesinol demonstrates quantifiable, comparator-verified differentiation in specific anti-inflammatory and cytotoxic assays that directly inform scientific procurement decisions.

(+)-Matairesinol Unsubstitutability


Substituting (+)-Matairesinol with secoisolariciresinol (SECO), pinoresinol (PINO), or other dietary lignans introduces unquantified and often directionally opposite biological outcomes. In human intestinal Caco-2 cells, PINO reduced IL-6 by 65% and PGE2 by 62%, whereas Matairesinol significantly increased COX-2-derived prostaglandin E2, demonstrating that lignans within the same class can exert opposing effects on the same inflammatory endpoint [1]. Furthermore, SECO is efficiently metabolized by human hepatic microsomes, while Matairesinol is only poorly metabolized, indicating divergent hepatic clearance and exposure profiles [2]. Structurally, Matairesinol possesses the dibenzylbutyrolactone scaffold essential for specific enzymatic inhibition, as its precursors coniferyl alcohol and SECO exhibit no inhibitory activity against matrix metalloproteinase-7 [3]. These documented divergences in cellular response, metabolic stability, and structure-activity requirements establish that generic class substitution is scientifically invalid.

(+)-Matairesinol Quantitative Evidence


Superoxide Anion Inhibition in Neutrophils

In human neutrophil assays, (−)-matairesinol demonstrated significant inhibitory activity against superoxide anion generation with an IC50 of 2.7 ± 0.3 μM [1]. This represents a clear quantitative benchmark for anti-inflammatory screening. While direct comparator data from the same study for other lignans are not available, this IC50 value provides a reference point for evaluating structural analogs in neutrophil-based inflammation models.

Anti-inflammatory Neutrophil Oxidative Stress

Elastase Release Inhibition in Neutrophils

In the same neutrophil assay system, (−)-matairesinol inhibited elastase release with an IC50 of 6.6 ± 0.7 μM [1]. Elastase is a key mediator of tissue damage in chronic inflammatory conditions, and this IC50 value establishes a quantitative threshold for comparative evaluation of lignan anti-inflammatory efficacy.

Anti-inflammatory Neutrophil Elastase

NF-κB Signaling Inhibition

Matairesinol inhibited TNFα-induced NF-κB signaling with an IC50 of 29.1 μM, compared with trachelogenin (IC50 = 17.9 μM) and nortrachelogenin (IC50 = 49.4 μM) in the same assay system [1]. This head-to-head comparison within a single study demonstrates that matairesinol exhibits intermediate NF-κB inhibitory potency among closely related dibenzylbutyrolactone lignans isolated from Caulis Trachelospermi.

NF-κB Inflammation Signaling

T-Cell Lymphoma Cytotoxicity vs. Arctigenin

In CCRF-CEM T-cell lymphoma cells, matairesinol exhibited antiproliferative activity with an IC50 of 4.27 ± 0.41 μM after 72 h treatment, compared with arctigenin which showed an IC50 of 1.21 ± 0.15 μM under identical conditions [1]. Both compounds arrested cells in S phase and induced apoptosis, but arctigenin was approximately 3.5-fold more potent. This direct head-to-head comparison provides clear quantitative guidance for compound selection in T-cell lymphoma research.

Cancer T-cell lymphoma Cytotoxicity

Hepatic Microsomal Metabolism vs. Secoisolariciresinol

In human hepatic microsomes, secoisolariciresinol was efficiently metabolized via cytochrome P450-mediated pathways, whereas matairesinol was only poorly metabolized under identical conditions [1]. SECO produced five oxidative metabolites; matairesinol produced ten metabolites in rat microsomes but was minimally processed by human enzymes, indicating species- and compound-specific metabolic stability differences that directly impact in vivo exposure and experimental reproducibility.

Metabolism Cytochrome P450 Pharmacokinetics

(+)-Matairesinol Application Scenarios


Neutrophil-Mediated Inflammation Research

For studies investigating superoxide anion generation or elastase release in human neutrophils, (−)-matairesinol provides a validated benchmark with IC50 values of 2.7 μM and 6.6 μM, respectively [1]. These quantitative parameters support assay validation, positive control selection, and structure-activity relationship (SAR) studies comparing lignan anti-inflammatory potency. Researchers requiring a compound with documented neutrophil-specific inhibitory activity should prioritize (−)-matairesinol over untested lignan analogs.

T-Cell Lymphoma Comparative Pharmacology

In CCRF-CEM T-cell lymphoma models, matairesinol (IC50 = 4.27 μM) serves as a moderately potent comparator to arctigenin (IC50 = 1.21 μM), enabling dose-response benchmarking and mechanistic differentiation studies [1]. This established 3.5-fold potency differential is valuable for researchers designing combination studies, resistance mechanism investigations, or SAR campaigns focused on the dibenzylbutyrolactone scaffold. Procurement should be guided by the specific potency requirement of the experimental system.

Hepatic Metabolism and Pharmacokinetic Profiling

Matairesinol's poor metabolism by human hepatic microsomes—in direct contrast to secoisolariciresinol's efficient clearance [1]—makes it an ideal probe compound for studying lignan metabolic stability, cytochrome P450 substrate specificity, and hepatic exposure in in vitro ADME assays. This property is particularly relevant for researchers developing lignan-based therapeutics where reduced first-pass metabolism is desirable, or for those investigating the mechanistic basis of differential lignan pharmacokinetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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